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Compound of Interest

N-Tetracosanoyl-D-sphingosine 1-
Compound Name:
benzoate

Cat. No.: B571269

Introduction

N-Tetracosanoyl-D-sphingosine, also known as C24:0 ceramide, is a critical bioactive
sphingolipid involved in various cellular processes, including cell growth, differentiation, and
apoptosis.[1] The synthetically modified version, N-Tetracosanoyl-D-sphingosine 1-
benzoate, is designed for use in advanced analytical applications, particularly in mass
spectrometry-based lipidomics. The addition of the benzoate group at the 1-position of the
sphingosine backbone increases its hydrophobicity and alters its mass, making it an ideal
internal standard for the accurate quantification of endogenous ceramides and other
sphingolipids. Its structure ensures it behaves similarly to endogenous long-chain ceramides
during extraction and ionization, while its unique mass prevents it from overlapping with

naturally occurring lipid species.
Primary Application: Internal Standard for Mass Spectrometry

The primary application of N-Tetracosanoyl-D-sphingosine 1-benzoate is as an internal
standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The
goal of using an internal standard is to correct for variability during sample preparation (e.g.,
lipid extraction) and instrument analysis (e.g., ionization suppression/enhancement).

Advantages as an Internal Standard:
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 Structural Similarity: It closely mimics the behavior of endogenous very-long-chain
ceramides (like C24:0) during sample processing.

» Not Naturally Occurring: The benzoate modification ensures it is not present in biological
samples, preventing analytical interference.

e Improved Chromatographic Behavior: The benzoate group can alter retention time, providing
better separation from endogenous analytes.

e Distinct Mass: It has a unique mass-to-charge ratio (m/z) that is easily distinguished from
other lipids in a complex mixture.

Quantitative Data

For accurate quantification in targeted lipidomics, precise mass spectrometry parameters are
essential. The following table summarizes key quantitative information for N-Tetracosanoyl-D-
sphingosine (the parent molecule) and can be used to infer parameters for its benzoylated
derivative.
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Parameter Value (for C24:0 Ceramide) Reference | Note
Molecular Formula C42H83NO3 [2]
Average Molecular Weight 650.1 g/mol [2]
Exact Mass 649.6373 Da [2]

Typical LC-MS/MS Platform

Triple Quadrupole or QTRAP
System

[3]

lonization Mode

Positive lon Electrospray
(ESI+)

[4]

Inferred from exact mass. For

the 1-benzoate derivative, this

Precursor lon [M+H]+ m/z 650.6 i
would increase by 104.05 Da
(C7H40).
This is a characteristic
fragment of the sphingoid
Product lon(s) m/z 264.3 base. This fragment should

remain the same for the 1-

benzoate derivative.

Linear Dynamic Range

0.08-16 pg/ml (in human

plasma)

[4]

Lower Limit of Quantification

(LLOQ)

0.08 pg/mi

[4]

Note: The benzoate group (C7H502) adds 121.03 Da to the mass. When protonated, the
precursor ion for N-Tetracosanoyl-D-sphingosine 1-benzoate would be significantly different

from the endogenous C24:0 ceramide, which is ideal for an internal standard.

Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock

Solution
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» Materials: N-Tetracosanoyl-D-sphingosine 1-benzoate (solid), Chloroform:Methanol (2:1,
v/v), glass vials.

e Procedure:
1. Allow the solid standard to equilibrate to room temperature before opening.
2. Weigh a precise amount of the standard (e.g., 1 mg).

3. Dissolve the standard in a known volume of Chloroform:Methanol (2:1, v/v) to create a
high-concentration stock solution (e.g., 1 mg/mL).

4. Vortex thoroughly to ensure complete dissolution.

5. Prepare working solutions by diluting the stock solution in a suitable solvent (e.g.,
methanol or acetonitrile) to a final concentration appropriate for spiking into samples (e.g.,
100 pg/uL).[5]

6. Store all stock and working solutions in glass vials at -80°C.[5][6]

Protocol 2: Lipid Extraction from Plasmal/Cell Samples
with Internal Standard

This protocol is a modified Bligh-Dyer method, a common procedure for total lipid extraction.[6]
e Sample Preparation:

o For plasma: Use 10-50 pL of plasma.[7][8]

o For cultured cells: Use a cell pellet containing approximately 1 x 1077 cells.[6]
e Procedure:

1. To your sample (e.g., 50 pL plasma) in a glass tube, add a precise volume of the N-
Tetracosanoyl-D-sphingosine 1-benzoate internal standard working solution (e.g., 10
pL). The amount should be constant across all samples and calibration standards.

2. Add cold methanol (e.g., 200 pL) and vortex for 1 minute.[6][9]
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3. Add cold chloroform (e.g., 400 pL for a 2:1 ratio with methanol) and vortex for 1 minute.[6]
[10]

4. Incubate the mixture on a shaker at low speed for 30 minutes.

5. Induce phase separation by adding water or 0.9% NacCl solution (e.g., 100 pL).[9][10]
Vortex thoroughly.

6. Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the aqueous and
organic phases.[6]

7. Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur
pipette and transfer it to a new glass tube.[10]

8. Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.

9. Store the dried lipid extract at -80°C until LC-MS/MS analysis.[9]

Protocol 3: LC-MS/MS Analysis

o Sample Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 20-40 uL)
of an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[9]

o Chromatographic Separation:
o Column: A reverse-phase C8 or C18 column is typically used for ceramide analysis.[9]

o Mobile Phase: A gradient elution using a binary solvent system (e.g., water with formic
acid and ammonium formate vs. acetonitrile/isopropanol) is common.

o Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

o Run Time: A total run time of 5-20 minutes is typical for targeted analysis.[4][11]
e Mass Spectrometry Detection:

o Instrument: A triple quadrupole mass spectrometer.

o Mode: Multiple Reaction Monitoring (MRM) in positive ion mode (ESI+).
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o MRM Transitions:

» Analyte (e.g., C24:0 Ceramide): Monitor the transition from the precursor ion (m/z
650.6) to a specific product ion (m/z 264.3).

» Internal Standard (N-Tetracosanoyl-D-sphingosine 1-benzoate): Monitor the
transition from its unique precursor ion to the same product ion (m/z 264.3), as the
fragmentation occurs at the sphingoid base.

o Quantification: Create a calibration curve using known concentrations of a non-endogenous
ceramide standard (e.g., C17:0 ceramide) spiked with a constant amount of the N-
Tetracosanoyl-D-sphingosine 1-benzoate internal standard.[8] The concentration of the
endogenous C24:0 ceramide in the samples is determined by comparing the ratio of its peak
area to the internal standard's peak area against the calibration curve.

Visualizations
Experimental Workflow
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Caption: General workflow for a lipidomics experiment using an internal standard.
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Ceramide Metabolism Signaling Pathway

Ceramides like N-Tetracosanoyl-D-sphingosine are central hubs in sphingolipid metabolism.[1]
[12] Understanding these pathways provides context for the biological relevance of the

guantified analytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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